N-(tert-Butyl)-6-chloropyrazin-2-amine

Descripción

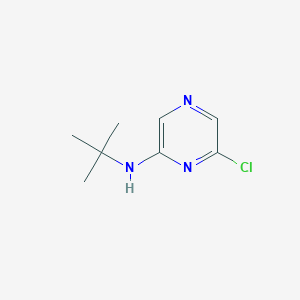

Structure

2D Structure

Propiedades

IUPAC Name |

N-tert-butyl-6-chloropyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN3/c1-8(2,3)12-7-5-10-4-6(9)11-7/h4-5H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWHVPSOLTACOMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=CN=CC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Direct Amination via Nucleophilic Substitution

- The compound can be synthesized by treating 6-chloropyrazin-2-amine or its derivatives with tert-butyl amine or tert-butyl-containing amines in the presence of a base.

- Bases commonly employed include potassium carbonate, cesium carbonate, or stronger bases like potassium hydroxide, sodium hydroxide, or lithium hydroxide to facilitate the substitution reaction.

- The reaction is typically carried out in polar aprotic solvents such as acetonitrile or 1,4-dioxane, sometimes under elevated temperatures (e.g., 140°C) or microwave irradiation to enhance reaction rates and yields.

- Acidic workups using HCl, trifluoroacetic acid, acetic acid, or sulfuric acid are used to isolate the amine product and remove protecting groups if applicable.

Use of Protected Amines and Deprotection

- In some protocols, protected amines such as N-(diphenylmethylidene) derivatives are used as intermediates. These are treated with acid to remove protecting groups after successful substitution.

- This approach avoids handling volatile or lacrymatory halomethyl pyrazine intermediates, improving safety and selectivity.

Alternative Synthetic Approaches

- Microwave-assisted synthesis has been demonstrated to facilitate C–N bond formation efficiently under solvent-free or minimal solvent conditions.

- Pd-catalyzed cross-coupling methods (e.g., Sonogashira coupling) have been used in related pyrazine derivatives but are less common for direct tert-butyl amination.

Detailed Reaction Conditions and Yields

The following table summarizes key reaction conditions and yields from reported experiments relevant to the preparation of this compound or closely related analogs:

| Entry | Starting Material | Reagents & Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | 6-Chloropyrazin-2-amine | tert-Butyl amine, potassium carbonate or cesium carbonate | Acetonitrile | Reflux or 140°C | Several hours | ~50-70 | Base-mediated nucleophilic substitution; acid workup with HCl or TFA to isolate product |

| 2 | 1-(3-Chloropyrazin-2-yl)-N-(diphenylmethylidene)methanamine | Acid treatment (HCl, TFA, acetic acid) | Suitable solvent | Room temperature | 1-2 hours | >50 | Deprotection step to yield amine; avoids halomethyl pyrazine intermediates |

| 3 | 6-Chloropyrazin-2-amine | Sodium hydride, allyl alcohol (analogous amination) | 1,4-Dioxane | 140°C (microwave) | ~1 hour | 57 | Demonstrates feasibility of nucleophilic substitution under microwave conditions |

| 4 | 6-Chloropyrazin-2-amine | Sodium methoxide | Methanol | 130°C (microwave) | 1 hour | 80 | High yield substitution with methoxide; indicates strong base and microwave enhance reaction |

Note: While entries 3 and 4 involve different nucleophiles (allyl alcohol, methoxide), they illustrate the general principles applicable to tert-butyl amination reactions.

Mechanistic Insights and Advantages

- The nucleophilic substitution at the 2-position of the pyrazine ring is facilitated by the electron-deficient nature of the heterocyclic ring, making the chlorine substituent a good leaving group.

- The use of strong bases and polar aprotic solvents enhances nucleophile availability and reaction kinetics.

- Microwave irradiation accelerates reaction rates and can improve yields by providing uniform heating.

- Avoidance of halomethyl pyrazine intermediates reduces hazards associated with lacrymatory and difficult-to-handle reagents.

- Acidic deprotection steps ensure clean conversion to the desired amine without side reactions.

Summary Table of Key Preparation Parameters

| Parameter | Typical Range/Condition | Comments |

|---|---|---|

| Starting material | 6-Chloropyrazin-2-amine | Commercially available or synthesized precursor |

| Nucleophile | tert-Butyl amine or protected amine | Direct or protected amine usage |

| Base | K2CO3, Cs2CO3, NaOH, KOH, LiOH | Choice affects reaction rate and selectivity |

| Solvent | Acetonitrile, 1,4-dioxane, methanol | Polar aprotic solvents preferred |

| Temperature | 25°C to 140°C (microwave heating) | Elevated temperature often required |

| Reaction time | 1 to 20 hours | Depends on conditions and scale |

| Yield | 50% to 80% | Optimized protocols achieve higher yields |

| Workup | Acidic treatment (HCl, TFA, AcOH) | For deprotection and purification |

Análisis De Reacciones Químicas

Types of Reactions: N-(tert-Butyl)-6-chloropyrazin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

Substitution: Nucleophiles like amines, thiols, or alkoxides; reactions are often conducted in polar aprotic solvents.

Major Products Formed:

Oxidation: Corresponding oxides or hydroxylated derivatives.

Reduction: Reduced forms of the compound, such as amines or alcohols.

Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

N-(tert-Butyl)-6-chloropyrazin-2-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of N-(tert-Butyl)-6-chloropyrazin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The tert-butyl group and chlorine atom contribute to the compound’s binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to desired biological effects. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism of action.

Comparación Con Compuestos Similares

Substituent Position and Reactivity

The position of substituents on the pyrazine ring significantly influences reactivity and biological activity. For instance:

- 6-Chloropyrazin-2-amine (parent compound): Lacks the tert-butyl group, resulting in lower steric hindrance and higher electrophilicity at the amine position.

- 5-Chloropyrazin-2-amine : The chlorine at position 5 alters electron distribution, reducing reactivity in coupling reactions compared to the 6-chloro isomer .

| Compound | Substituent Position | Molecular Formula | Key Reactivity Feature |

|---|---|---|---|

| 6-Chloropyrazin-2-amine | Cl at C6, NH₂ at C2 | C₄H₄ClN₃ | High electrophilicity at C2 |

| 5-Chloropyrazin-2-amine | Cl at C5, NH₂ at C2 | C₄H₄ClN₃ | Reduced coupling efficiency vs. C6 isomer |

tert-Butyl Substitution Effects

The tert-butyl group enhances metabolic stability and lipophilicity. Comparisons with analogs include:

- N-(tert-Butyl)-5-chloropyrazin-2-amine : Similar structure but with chlorine at C3. This positional isomer shows lower antimycobacterial activity in benzamide derivatives compared to the C6-chloro analog .

- N-tert-Butyl-6-nitro-1,3-benzoxazol-2-amine: A benzoxazole derivative with a nitro group. Despite structural differences, the tert-butyl group improves solubility in nonpolar solvents .

Heterocyclic Core Modifications

Replacing the pyrazine ring with other heterocycles alters pharmacological profiles:

- Molecular weight (426.92 g/mol) and complexity reduce synthetic accessibility compared to simpler pyrazines .

- 2-(tert-Butyl)benzo[d]oxazol-6-amine (): A benzooxazole derivative with a tert-butyl group.

Actividad Biológica

N-(tert-Butyl)-6-chloropyrazin-2-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves a nucleophilic substitution reaction where 6-chloro-2-pyrazinamine reacts with tert-butyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually performed in an organic solvent, such as dichloromethane or tetrahydrofuran, at room temperature. This method allows for the efficient introduction of the tert-butyl group to the pyrazine core.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been investigated for its potential to inhibit the growth of various bacterial strains, including those responsible for common infections. The compound's mechanism of action appears to involve interference with bacterial cell wall synthesis and function.

Anticancer Activity

This compound has shown promise as an anticancer agent. In vitro studies have demonstrated its ability to reduce cell viability in several cancer cell lines, including breast (MDA-MB-231) and colon (HCT116) cancer cells. For instance, significant reductions in cell viability were observed at concentrations as low as 0.001 µM after 24 hours of treatment . The following table summarizes some key findings from these studies:

| Cell Line | Concentration (µM) | Viability Reduction (%) | Time Point (h) |

|---|---|---|---|

| MDA-MB-231 | 0.001 | 20 | 24 |

| HCT116 | 0.01 | 16 | 24 |

| MDA-MB-231 | 0.1 | 27 | 72 |

These results indicate a dose-dependent response, suggesting that higher concentrations lead to greater reductions in cell viability.

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific molecular targets such as enzymes or receptors involved in cell proliferation and survival pathways. The presence of the tert-butyl group and chlorine atom likely enhances its binding affinity and specificity toward these targets .

Case Studies

Several case studies have highlighted the potential applications of this compound in therapeutic settings:

- Breast Cancer Treatment : A study demonstrated that treatment with this compound led to increased apoptosis in MDA-MB-231 cells, as evidenced by flow cytometry analysis showing a rise in early and late apoptotic cells after treatment .

- Antimicrobial Efficacy : Another investigation focused on its antimicrobial properties against uropathogenic Escherichia coli, revealing that the compound effectively inhibited biofilm formation, which is crucial for bacterial virulence .

Q & A

Q. What are the standard synthetic routes for preparing N-(tert-Butyl)-6-chloropyrazin-2-amine?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For pyrazine derivatives, a common approach involves reacting 6-chloropyrazin-2-amine with tert-butyl halides or alcohols in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases such as triethylamine. Reaction optimization (e.g., solvent choice, temperature, and stoichiometry) is critical to achieving yields >70%. Purification methods include recrystallization or column chromatography .

Q. How can researchers confirm the structural identity and purity of this compound?

Characterization relies on spectroscopic techniques:

- NMR (¹H and ¹³C): Peaks for tert-butyl protons (δ ~1.2 ppm, singlet) and pyrazine aromatic protons (δ ~8.5 ppm).

- Mass Spectrometry (MS) : Molecular ion peak at m/z 213.66 (C₉H₁₂ClN₃O) with fragmentation patterns confirming substituents.

- HPLC/GC : Purity >95% with retention time matching reference standards. Cross-validation with computational modeling (e.g., DFT) can resolve ambiguities .

Q. What solvent systems are optimal for handling this compound in experimental workflows?

The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol. Avoid aqueous solutions at extreme pH, as the tert-butyl group may hydrolyze under acidic/alkaline conditions. Stability studies recommend storage at −20°C in inert atmospheres to prevent decomposition .

Advanced Research Questions

Q. How do steric effects from the tert-butyl group influence the reactivity of this compound in substitution reactions?

The bulky tert-butyl group reduces electrophilicity at the pyrazine ring, slowing nucleophilic substitution at the 6-chloro position. Kinetic studies using arylthiols or amines as nucleophiles show lower reaction rates compared to non-substituted analogs. Mitigation strategies include using polar solvents (e.g., DMF) or catalysts (e.g., CuI) to enhance reactivity .

Q. What experimental designs can resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in enzyme inhibition (e.g., 11β-HSD targeting) may arise from assay conditions (pH, co-solvents) or impurity profiles. Recommended approaches:

Q. How can computational methods predict the interaction of this compound with biological targets?

Molecular docking (AutoDock, Schrödinger) identifies binding poses in enzyme active sites. For example, the tert-butyl group may occupy hydrophobic pockets in 11β-HSD1, while the pyrazine ring engages in π-π stacking. MD simulations (>100 ns) assess stability of ligand-receptor complexes. Validate predictions with mutagenesis (e.g., Ala-scanning of key residues) .

Q. What strategies improve the metabolic stability of this compound for in vivo studies?

- Isotope labeling (e.g., ¹⁴C at the tert-butyl group) tracks metabolic pathways.

- Prodrug modification : Mask the amine with acetyl or PEG groups to reduce hepatic clearance.

- Co-administration with CYP450 inhibitors (e.g., ketoconazole) in rodent models .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.